Cas no 49601-06-1 ((S)-2-hydroxy-2-(isopropyl)succinic acid)

(S)-2-hydroxy-2-(isopropyl)succinic acid structure
49601-06-1 structure
Productnaam:(S)-2-hydroxy-2-(isopropyl)succinic acid
CAS-nummer:49601-06-1
MF:C7H12O5
MW:176.167182922363
CID:932512
PubChem ID:5280523

(S)-2-hydroxy-2-(isopropyl)succinic acid Chemische en fysische eigenschappen

Naam en identificatie

    • (S)-2-hydroxy-2-(isopropyl)succinic acid
    • 3-carboxy-3-hydroxy-4-methylpentanoate
    • 3-carboxy-3-hydroxy-4-methylpentanoic acid
    • 2-Isopropylmalic acid
    • (3S)-3-carboxy-3-hydroxyisocaproic acid
    • (2S)-2-isopropylmalic acid
    • alpha-isopropylmalate
    • (3S)-3-carboxy-3-hydroxy-4-methylpentanoic acid
    • (2S)-2-Hydroxy-2-isopropylsuccinic acid
    • 2-hydroxy-2-(1-methylethyl)butanedioic acid
    • (S)-2-Isopropylmalic acid
    • 3-carboxy-3-hydroxyisocaproic acid
    • 3-carboxy-3-hydroxyisocaproate
    • 2-hydroxy-2-isopropylsuccinic acid
    • 3-hydroxy-4-methyl-3-carboxypentanoate
    • 2-hydroxy-2-isopropylsuccinate
    • alpha-isopropylmalic acid
    • (2S)-2-Isopropylmalate
    • 2-isopropylmalate(2-)
    • NS00088863
    • CHEBI:35128
    • 2-isopropylmalate
    • UNII-3M4XT3P3YC
    • DTXSID201021196
    • 3M4XT3P3YC
    • (2S)-2-hydroxy-2-(propan-2-yl)butanedioic acid
    • Butanedioic acid, 2-hydroxy-2-(1-methylethyl)-, (2S)-
    • SCHEMBL1409965
    • a-Isopropylmalate
    • 2-Isopropyl-2-hydroxybutanedioate
    • C02504
    • (2S)-2-Hydroxy-2-(1-methylethyl)butanedioic acid
    • 2-isopropyl-malic acid
    • a-Isopropylmalic acid
    • 2-Isopropylmalic acid, (S)-(+)-
    • (S)-(+)-2-Isopropylmalic acid
    • EINECS 256-395-7
    • Butanedioic acid, 2-hydroxy-2-(1-methylethyl)-, (S)-
    • (S)-2-Hydroxy-2-isopropylsuccinic acid
    • (2S)-2-isopropyl-2-hydroxy-butanedioic acid
    • LMFA01170083
    • 49601-06-1
    • 2-Isopropyl-2-hydroxybutanedioic acid
    • BITYXLXUCSKTJS-ZETCQYMHSA-N
    • (2S)-2-hydroxy-2-propan-2-ylbutanedioic acid
    • Inchi: InChI=1S/C7H12O5/c1-4(2)7(12,6(10)11)3-5(8)9/h4,12H,3H2,1-2H3,(H,8,9)(H,10,11)/t7-/m0/s1
    • InChI-sleutel: BITYXLXUCSKTJS-ZETCQYMHSA-N
    • LACHT: CC(C)C(CC(=O)O)(C(=O)O)O

Berekende eigenschappen

  • Exacte massa: 176.06847348g/mol
  • Monoisotopische massa: 176.06847348g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 4
  • Complexiteit: 198
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -0.2
  • Topologisch pooloppervlak: 94.8Ų
Aanbevolen leveranciers
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd